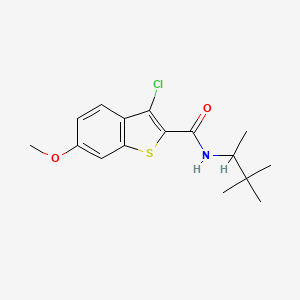![molecular formula C21H25FN2O2 B4185232 1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine, commonly known as FUBPB22, is a synthetic cannabinoid that belongs to the piperazine family. It is a potent agonist of the CB1 and CB2 receptors and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
FUBPB22 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, appetite, mood, and immune function. FUBPB22 binds to these receptors and activates them, leading to the release of various neurotransmitters and hormones that modulate these processes.
Biochemical and Physiological Effects:
FUBPB22 has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to have potent analgesic and anti-inflammatory effects, which makes it a potential candidate for the treatment of chronic pain and inflammatory disorders. It has also been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
FUBPB22 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, FUBPB22 has some limitations. It is a synthetic cannabinoid, which means that it may not accurately mimic the effects of endogenous cannabinoids in the body. It also has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of FUBPB22. One potential direction is to investigate its potential therapeutic applications in various medical conditions such as chronic pain, anxiety, and depression. Another potential direction is to study its effects on the endocannabinoid system and its interactions with other neurotransmitter systems. Additionally, further research is needed to determine the long-term effects of FUBPB22 and its potential for abuse and addiction.
Conclusion:
In conclusion, FUBPB22 is a synthetic cannabinoid that has been extensively studied for its biochemical and physiological effects. It is a potent agonist of the CB1 and CB2 receptors and has potential therapeutic applications in various medical conditions. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its effects and potential applications.
Wissenschaftliche Forschungsanwendungen
FUBPB22 has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, anxiety, and depression. It has also been used as a research tool to study the endocannabinoid system and the effects of synthetic cannabinoids on the CB1 and CB2 receptors.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-3-19(26-20-7-5-4-6-16(20)2)21(25)24-14-12-23(13-15-24)18-10-8-17(22)9-11-18/h4-11,19H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRNFPAUPBZSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4185151.png)
![2-fluoro-N-[3-oxo-3-({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)propyl]benzamide](/img/structure/B4185160.png)

![1-[(5-methyl-3-isoxazolyl)carbonyl]azepane](/img/structure/B4185173.png)
![ethyl 5-acetyl-2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185180.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4185183.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185205.png)


![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4185242.png)
![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)